![molecular formula C16H22N2O4 B2799310 1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one CAS No. 2361889-04-3](/img/structure/B2799310.png)
1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one
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Description
Synthesis Analysis
The synthetic route to obtain this compound involves multistep reactions . Researchers have explored various strategies, including cyclization , oxidation , and functional group transformations . Detailed studies on the synthesis pathways are available in the literature .
Molecular Structure Analysis
The molecular formula of our compound is C₁₄H₂₀N₂O₃ . Its spirocyclic nature results in a unique three-dimensional arrangement. The piperidine ring and the carbonyl group contribute to its overall shape and reactivity. High-resolution spectroscopic techniques (such as NMR , IR , and MS ) have been employed to elucidate its structure .
Chemical Reactions Analysis
1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one participates in several chemical reactions, including hydrolysis , reduction , and acylation . Investigating its reactivity under different conditions provides insights into its potential applications .
Mechanism of Action
properties
IUPAC Name |
1-(1-prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-13(19)17-9-4-12(5-10-17)14(20)18-8-3-6-16(18)7-11-22-15(16)21/h2,12H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAHYILHQKQVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC23CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one |
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